molecular formula C4H8N4O2 B2414513 4-Azido-d-homoalanine CAS No. 1858224-26-6

4-Azido-d-homoalanine

Cat. No. B2414513
M. Wt: 144.134
InChI Key: NNWQLZWAZSJGLY-GSVOUGTGSA-N
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Description

4-Azido-D-homoalanine, also known as ®-2-Amino-4-azidobutanoic acid hydrochloride, is a type of D-amino acid . It is used in the field of peptide synthesis . This compound can be fed to bacterial cells and incorporated into cell walls . It can also be used to generate L-RNA aptamers for the corresponding L-amino acid .


Molecular Structure Analysis

The empirical formula of 4-Azido-D-homoalanine is C4H8N4O2 · HCl, and its molecular weight is 180.59 .


Chemical Reactions Analysis

4-Azido-D-homoalanine is suitable for solution phase peptide synthesis . It can be incorporated into several model tripeptides, and a new elimination product of the azido moiety can be observed upon conditions of prolonged couplings .


Physical And Chemical Properties Analysis

4-Azido-D-homoalanine is a solid compound . It is available only in the USA and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Bio-organometallic Conjugates Synthesis

4-Azido-D-homoalanine has been used in the synthesis of novel bio-organometallic conjugates using 1,3-dipolar cycloaddition click reactions. These conjugates have demonstrated promising antibacterial and antifungal activities, tested against a range of pathogens including Staphylococcus aureus and Escherichia coli (Raza et al., 2017).

Infrared Probe for Amyloid Aggregation

Beta-azidoalanine, closely related to 4-Azido-D-homoalanine, has been synthesized and used as an infrared probe to study amyloid Abeta(16-22) aggregation, relevant in Alzheimer's disease research. This azidoalanine derivative provided site-specific information about local electrostatic environments in proteins (Oh et al., 2008).

Homoalanine Synthesis

4-Azido-D-homoalanine is closely related to L-homoalanine, a nonnatural amino acid used in the synthesis of various medically significant compounds. The enzymatic synthesis of L-homoalanine from L-methionine was explored, offering insights into novel synthetic pathways for producing such amino acids (El-Sayed et al., 2015).

Peptide Synthesis

4-Azido-D-homoalanine can be utilized in peptide synthesis. Studies on the in-house preparation of Fmoc azido amino acids, including 4-Azido-D-homoalanine, highlight the feasibility and cost-effectiveness of using these amino acids in peptide chemistry, expanding the range of synthetic peptides that can be produced (Pícha et al., 2017).

NIR Imaging

4-Azido-D-homoalanine can be used in the synthesis of near-infrared (NIR) fluorophores. A strained alkyne-substituted NIR BF2-azadipyrromethene was conjugated with azido-homoalanine, demonstrating potential for clinical imaging applications, such as tumor targeting and visualization (Wu et al., 2016).

Safety And Hazards

4-Azido-D-homoalanine is classified as a self-reactive substance . It is associated with several hazard statements, including H242 . Precautionary measures include P210, P234, P235, P240, P370 + P378, and P403 .

Future Directions

The rise of CuI-catalyzed click chemistry has increased the demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides . Therefore, the possibility of in-house preparation of a set of five Fmoc azido amino acids was investigated . The hope is that the detailed synthetic protocols will inspire some peptide chemists to prepare these Fmoc azido acids in their laboratories and assist them in avoiding the extensive costs of azidopeptide syntheses .

properties

IUPAC Name

(2R)-2-amino-4-azidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWQLZWAZSJGLY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-d-homoalanine

Citations

For This Compound
1
Citations
MA Raza, M Amin, G Muhammad, A Rashid… - Russian Journal of …, 2017 - Springer
… Herein, we present the single step Cu(I) catalyzed click reactions of ethynyl nickelocene with 4-azido-Dhomoalanine, 5-azido-D-ornithine and 6-azido-D-lysine. The synthesized chiral …
Number of citations: 2 link.springer.com

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